molecular formula C22H29N3O B5330253 N-cyclopentyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide

N-cyclopentyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide

Cat. No.: B5330253
M. Wt: 351.5 g/mol
InChI Key: KHQGMHHIEKPVQM-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide is a complex organic compound with a molecular formula of C20H25N3O and a molecular weight of 323.432 . This compound features a piperazine ring substituted with a naphthalen-1-ylmethyl group and an acetamide moiety, making it a versatile molecule in various chemical and biological applications.

Properties

IUPAC Name

N-cyclopentyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c26-22(23-20-9-2-3-10-20)17-25-14-12-24(13-15-25)16-19-8-5-7-18-6-1-4-11-21(18)19/h1,4-8,11,20H,2-3,9-10,12-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQGMHHIEKPVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this reaction can be deprotected using reagents like PhSH (thiophenol) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable . These methods allow for the production of large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted piperazines and acetamides, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide involves its interaction with molecular targets such as dihydrofolate reductase (DHFR). By inhibiting DHFR, the compound disrupts the folate pathway, which is essential for the synthesis of nucleotides and the survival of parasites . This inhibition leads to the death of the parasites, making it a potent antimalarial and antileishmanial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide is unique due to its specific combination of a cyclopentyl group, a naphthalen-1-ylmethyl group, and an acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

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